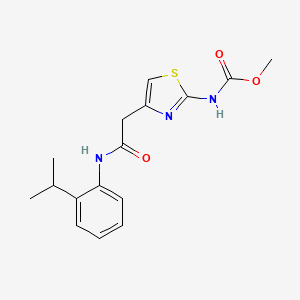

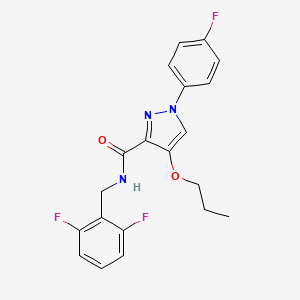

2-chloro-6-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-6-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a versatile chemical compound used extensively in diverse scientific research areas due to its unique properties1. It finds applications in drug development, material synthesis, and biological studies, contributing significantly to advancements in various scientific fields1.

Synthesis Analysis

The synthesis of 2-chloro-6-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is not explicitly mentioned in the available resources. However, thiophene derivatives have been synthesized and investigated for their inhibitory effects against various organisms2.Molecular Structure Analysis

The molecular structure of 2-chloro-6-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is not explicitly provided in the available resources. However, it is known that thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position2.Chemical Reactions Analysis

The specific chemical reactions involving 2-chloro-6-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide are not detailed in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-6-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide are not detailed in the available resources.Scientific Research Applications

Fluorinated Compounds in Medicinal Chemistry

Fluorinated compounds play a crucial role in medicinal chemistry due to their unique properties, such as increased stability, lipophilicity, and the ability to form specific interactions with biological targets. For instance, fluorinated analogs of pharmaceuticals often exhibit enhanced bioavailability, metabolic stability, and selectivity for targets, leading to improved therapeutic profiles. Studies on fluorinated liquid crystals demonstrate their potential for applications ranging from display technologies to sensors and beyond, highlighting the versatility of fluorinated compounds in material science and engineering (Hird, 2007) Hird, M. (2007). Fluorinated liquid crystals--properties and applications. Chemical Society Reviews, 36(12), 2070-2095.

Environmental and Health Impacts

The environmental persistence and potential health impacts of per- and polyfluoroalkyl substances (PFAS) have led to increased research on their occurrence, fate, and effects in aquatic environments. Studies aim to understand the distribution of PFAS alternatives like Gen-X and F-53B, assessing their potential toxicity and environmental behavior compared to legacy PFAS compounds. This research is crucial for developing safer chemicals and for environmental monitoring and regulation (Haman et al., 2015) Haman, C., Dauchy, X., Rosin, C., & Munoz, J. (2015). Occurrence, fate and behavior of parabens in aquatic environments: a review. Water Research, 68, 1-11.

Fluoroalkylation Reactions in Green Chemistry

Advancements in fluoroalkylation reactions, particularly in aqueous media, exemplify the shift towards more sustainable and environmentally friendly chemical synthesis methods. These reactions enable the incorporation of fluorinated groups into molecules under mild and green conditions, underscoring the importance of fluorinated compounds in developing new materials and pharmaceuticals with reduced environmental impact (Song et al., 2018) Song, H.‐X., Han, Q.‐Y., Zhao, C.‐L., & Zhang, C.‐P. (2018). Fluoroalkylation reactions in aqueous media: a review. Green Chemistry, 20, 1662-1731.

Safety And Hazards

Future Directions

Given its extensive use in diverse scientific research areas, 2-chloro-6-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is likely to continue contributing significantly to advancements in various scientific fields1.

Please note that this analysis is based on the available resources and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.

properties

IUPAC Name |

2-chloro-6-fluoro-N-(1-thiophen-2-ylcyclopentyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNOS/c17-11-5-3-6-12(18)14(11)15(20)19-16(8-1-2-9-16)13-7-4-10-21-13/h3-7,10H,1-2,8-9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRCTNOHNJRUAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)

![Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2608342.png)

![5-{[(2-Chloropyridin-4-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2608345.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2608352.png)

![(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]prop-2-enamide](/img/structure/B2608355.png)

![Ethyl 3-{[(pyridin-2-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2608357.png)

![3-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2608359.png)